Nickel bis(2-ethylhexanoate)

Descripción general

Descripción

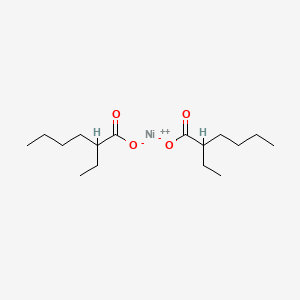

Nickel bis(2-ethylhexanoate) is a coordination complex where nickel is bonded to two 2-ethylhexanoate ligands. It is commonly used as a catalyst in various chemical reactions and industrial processes. The compound is known for its ability to dissociate into divalent nickel cations and monovalent 2-ethylhexanoate anions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel bis(2-ethylhexanoate) can be synthesized through several methods. One common method involves the reaction of nickel chloride with 2-ethylhexanoic acid in the presence of an organic solvent. The reaction typically occurs at elevated temperatures and may require the use of a base such as ammonium hydroxide to facilitate the formation of the nickel salt .

Industrial Production Methods: In industrial settings, nickel bis(2-ethylhexanoate) is often produced by reacting nickel metal or nickel oxide with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, and the product is purified through extraction and distillation processes. The yield of nickel bis(2-ethylhexanoate) can range from 89% to 98% depending on the reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: Nickel bis(2-ethylhexanoate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nickel oxide.

Reduction: It can be reduced to metallic nickel.

Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in coordination complexes.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or reducing agents such as sodium borohydride.

Substitution: Ligands such as phosphines or amines under mild conditions.

Major Products:

Oxidation: Nickel oxide.

Reduction: Metallic nickel.

Substitution: New coordination complexes with different ligands

Aplicaciones Científicas De Investigación

Chemical Catalysis

Nickel bis(2-ethylhexanoate) is widely utilized as a catalyst in several chemical reactions:

- Polymerization : It plays a crucial role in the polymerization of olefins, particularly in Ziegler-Natta polymerization systems. The compound facilitates the formation of high molecular weight polymers from monomers like ethylene and propylene .

- Hydrogenation : The compound is effective in hydrogenation reactions, where it aids in the selective addition of hydrogen to unsaturated compounds. This application is significant in the production of fine chemicals and pharmaceuticals .

- Oxidation Reactions : Nickel bis(2-ethylhexanoate) can act as an oxidation catalyst, promoting reactions that convert alkenes to alcohols or carbonyl compounds .

Biological Applications

Research has explored the potential biological roles of nickel bis(2-ethylhexanoate):

- Metal Ion Source : As a source of nickel ions, this compound is investigated for its role in biological systems, particularly in enzyme catalysis where nickel acts as a cofactor .

- Antimicrobial Properties : Preliminary studies suggest that nickel bis(2-ethylhexanoate) may exhibit antimicrobial activity, making it a candidate for use in medical applications such as drug delivery systems .

Industrial Applications

Nickel bis(2-ethylhexanoate) is employed in various industrial processes:

- Coatings and Inks : It is used as an additive in coatings and inks to enhance drying properties and improve adhesion due to its ability to promote cross-linking reactions .

- Lubricants : The compound serves as an additive in lubricating oils, helping to prevent undesirable reactions and enhance performance under extreme conditions .

- Plastic Production : It functions as a catalyst precursor in the manufacture of plastics, particularly in processes requiring high thermal stability and efficiency .

Case Study 1: Polymerization Processes

A study demonstrated that incorporating nickel bis(2-ethylhexanoate) into Ziegler-Natta systems significantly improved the yield and molecular weight of polyethylene produced from ethylene monomers. The findings indicated that the presence of this compound enhanced catalytic activity by facilitating better coordination with the monomer molecules .

Case Study 2: Antimicrobial Research

Research investigating the antimicrobial properties of nickel bis(2-ethylhexanoate) found that it effectively inhibited the growth of certain pathogenic bacteria. This study suggests potential applications in developing antimicrobial coatings or additives for medical devices .

Mecanismo De Acción

The mechanism of action of nickel bis(2-ethylhexanoate) involves the dissociation of the compound into nickel cations and 2-ethylhexanoate anions. The nickel cations can interact with various molecular targets, including enzymes and proteins, altering their activity. The 2-ethylhexanoate anions can act as ligands, stabilizing the nickel cations and facilitating their interactions with other molecules .

Comparación Con Compuestos Similares

Nickel acetate: Similar in structure but uses acetate ligands instead of 2-ethylhexanoate.

Nickel chloride: A simpler nickel salt with chloride anions.

Nickel nitrate: Contains nitrate anions and is commonly used in different applications.

Uniqueness: Nickel bis(2-ethylhexanoate) is unique due to its specific ligands, which provide distinct solubility and reactivity properties. The 2-ethylhexanoate ligands offer better solubility in organic solvents compared to simpler nickel salts like nickel chloride or nickel nitrate .

Actividad Biológica

Nickel bis(2-ethylhexanoate) (Ni(EHA)₂) is a coordination compound that has garnered attention due to its biological activity and potential applications in various fields, including catalysis and materials science. This article provides a comprehensive overview of the biological activity of Ni(EHA)₂, focusing on its mechanisms of action, toxicity, and implications for health and environment.

Chemical Structure and Properties

Nickel bis(2-ethylhexanoate) has the molecular formula and a CAS number of 4454-16-4. The compound consists of a nickel ion coordinated with two 2-ethylhexanoate anions, resulting in a square planar geometry around the nickel center. This structure contributes to its solubility in organic solvents and thermal stability, making it suitable for various applications in non-aqueous environments .

Mechanisms of Biological Activity

Cellular Effects

Ni(EHA)₂ influences cellular functions through various mechanisms, including:

- Cell Signaling Pathways : The compound can modulate signaling pathways that affect cell growth and differentiation.

- Gene Expression : Nickel ions can alter the expression of genes involved in cellular stress responses and apoptosis.

- Enzyme Interactions : Ni(EHA)₂ may inhibit or activate specific enzymes, impacting metabolic processes within cells .

Toxicological Implications

The biological activity of Ni(EHA)₂ also raises concerns regarding its toxicity:

- Skin Sensitization : The compound is classified as a skin sensitizer, capable of inducing allergic reactions upon dermal exposure .

- Respiratory Issues : Inhalation exposure may lead to respiratory problems, including asthma-like symptoms due to bronchoconstriction .

- Systemic Toxicity : Nickel ions released from Ni(EHA)₂ can induce systemic toxic effects, including potential carcinogenicity and developmental toxicity .

Toxicity Assessment

A tier II assessment by NICNAS highlights the health risks associated with nickel compounds, including Ni(EHA)₂. Key findings include:

Case Studies

Several studies have investigated the biological effects of Ni(EHA)₂:

- Cytotoxicity in Cell Lines : Research demonstrated that Ni(EHA)₂ exhibits cytotoxic effects on various cell lines, influencing cell viability and proliferation rates. The extent of cytotoxicity was dose-dependent, indicating a threshold for adverse effects .

- Animal Models : In vivo studies have shown that exposure to Ni(EHA)₂ can lead to significant changes in metabolic pathways, affecting liver function and enzyme activity. Long-term exposure resulted in observable toxicological effects, emphasizing the need for careful handling and risk assessment in industrial applications.

- Environmental Impact : The environmental implications of Ni(EHA)₂ are significant due to its potential toxicity to aquatic life when released into water systems. Studies indicate that nickel compounds can bioaccumulate in aquatic organisms, leading to broader ecological consequences .

Q & A

Basic Research Questions

Q. How is Nickel Bis(2-ethylhexanoate) Synthesized and Characterized in Laboratory Settings?

Methodological Answer: Nickel bis(2-ethylhexanoate) is typically synthesized by reacting nickel(II) salts (e.g., nickel acetate tetrahydrate, CAS 6018-89-9 ) with 2-ethylhexanoic acid under controlled pH and temperature. The reaction is often conducted in anhydrous ethanol, followed by solvent evaporation and recrystallization for purification . Characterization involves:

- FT-IR Spectroscopy : To confirm carboxylate coordination via asymmetric (νₐₛ ~1540–1610 cm⁻¹) and symmetric (νₛ ~1390–1450 cm⁻¹) stretching vibrations.

- Elemental Analysis : To verify Ni content (~16–18% by weight).

- Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition onset ~200°C) . Challenges in purity assessment arise due to hydrocarbon impurities, requiring repeated recrystallization .

Q. What Key Spectroscopic Techniques Are Used to Identify Nickel Bis(2-ethylhexanoate)?

Methodological Answer: Advanced spectroscopic methods include:

- Electron Ionization Mass Spectrometry (EI-MS) : Detects molecular ion clusters (e.g., m/z 426–582 for nickel naphthenates), though parent ions for nickel bis(2-ethylhexanoate) may be obscured by fragmentation .

- Fast Atom Bombardment Mass Spectrometry (FAB-MS) : With triethanolamine (TEA) as a matrix, reveals Ni-TEA adducts (m/z ~200–300) but struggles with ligand identification due to low parent ion intensity .

- Nuclear Magnetic Resonance (NMR) : Limited utility due to paramagnetic Ni²⁺, but ¹H NMR of free 2-ethylhexanoic acid (δ ~0.8–2.3 ppm) can confirm ligand dissociation .

Q. What Safety and Regulatory Considerations Apply to Handling Nickel Bis(2-ethylhexanoate)?

Methodological Answer:

- Regulatory Compliance : Registered under REACH (EC 224-699-9, CAS 4454-16-4) with restrictions on occupational exposure (e.g., <0.5 μg/cm²/week for nickel palmitate analogs) .

- Handling Protocols : Use fume hoods, nitrile gloves, and safety goggles to avoid skin/eye irritation. Store in sealed containers away from oxidizers (e.g., perchlorates) .

- Waste Disposal : Classify as heavy metal waste; neutralize with chelating agents (e.g., EDTA) before disposal .

Advanced Research Questions

Q. How Can Researchers Resolve Contradictions in Spectral Data When Analyzing Nickel Bis(2-ethylhexanoate)?

Methodological Answer: Spectral ambiguities, such as low parent ion intensity in EI-MS/FAB-MS, can be addressed by:

- Complementary Techniques : Pair MS with X-ray diffraction (single-crystal XRD) to confirm molecular structure.

- Metal Ion Exchange : Replace Ni²⁺ with Ca²⁺ in FAB-MS to enhance ligand detection (e.g., calcium naphthenate ions at m/z 400–600) .

- High-Resolution Mass Spectrometry (HR-MS) : Resolve isotopic patterns (e.g., ⁵⁸Ni vs. ⁶⁰Ni) to distinguish ligand fragments from background noise .

Q. What Are the Implications of Ligand Dissociation in Catalytic Applications of Nickel Bis(2-ethylhexanoate)?

Methodological Answer: Ligand dissociation under reaction conditions (e.g., elevated temperatures or polar solvents) can alter catalytic activity:

- Kinetic Studies : Monitor ligand stability via in-situ FT-IR or UV-Vis spectroscopy during catalysis.

- Solvent Effects : Non-polar solvents (e.g., toluene) stabilize the complex, while polar solvents (e.g., DMF) promote dissociation, reducing catalytic efficiency .

- Ligand Design : Modify 2-ethylhexanoate with electron-withdrawing groups to enhance metal-ligand binding .

Q. How Does Solvent Choice Impact the Stability and Reactivity of Nickel Bis(2-ethylhexanoate) in Catalysis?

Methodological Answer: Solvent polarity and coordination ability critically influence performance:

- Stability in Hydrocarbons : Toluene or hexane preserves complex integrity, ideal for olefin polymerization .

- Reactivity in Polar Solvents : Acetonitrile or THF may displace ligands, forming solvent-coordinated Ni intermediates with altered redox properties .

- Empirical Optimization : Screen solvents using cyclic voltammetry (CV) to correlate Ni²⁺/Ni³⁺ redox potentials with catalytic activity .

Propiedades

IUPAC Name |

2-ethylhexanoate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPKUTPZWFHAHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890588 | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Green and viscous; Not miscible in water; [MSDSonline] | |

| Record name | Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4454-16-4 | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.